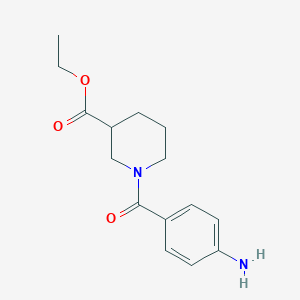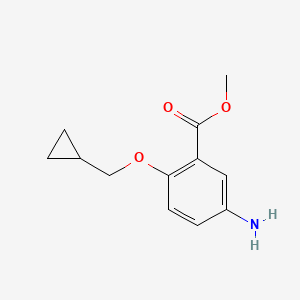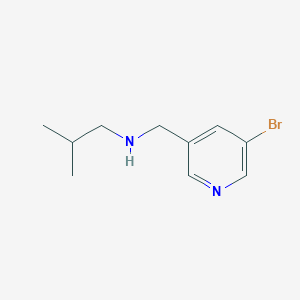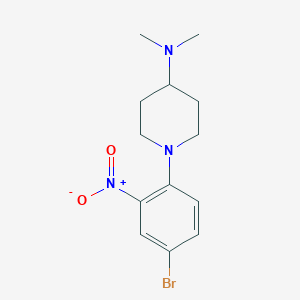
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid
Übersicht
Beschreibung
3-(4-tert-Butoxycarbonylmethoxy-phenyl)-propionic acid, also known as TBMPP, is a synthetic organic compound with a wide range of applications in scientific research. It is a carboxylic acid derivative of the aromatic compound phenol, and is used in various biochemical and physiological studies. TBMPP has been widely studied due to its unique properties, including its ability to act as a reversible inhibitor of acetylcholinesterase (AChE) and as an agonist of the ATP-sensitive potassium channel (KATP).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Phenylboronic acid is widely used in organic chemistry. Its boron atom can form reversible covalent bonds with diols, amines, and other nucleophiles. This property makes it valuable for Suzuki-Miyaura cross-coupling reactions, where it acts as a boronate ester precursor. These reactions allow the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials .
Electron-Beam Positive Resist for Nanometer Lithography
Researchers have explored 1,3,5-Tris(4-(tert-Butoxycarbonylmethoxy)-phenyl)benzene , a derivative of phenylboronic acid, as a novel electron-beam positive resist for nanometer-scale lithography. This compound exhibits excellent sensitivity to electron beams and can be used in microfabrication processes .
These applications highlight the versatility and significance of phenylboronic acid in scientific research. Its unique properties continue to inspire innovative studies across different disciplines . If you’d like more information on any specific application, feel free to ask!
Eigenschaften
IUPAC Name |
3-[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-14(18)10-19-12-7-4-11(5-8-12)6-9-13(16)17/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPECNGLYBIFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



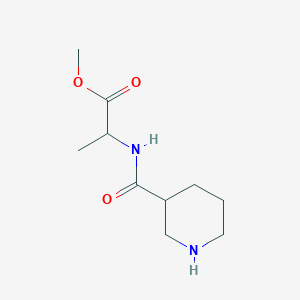
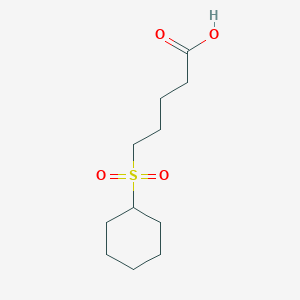
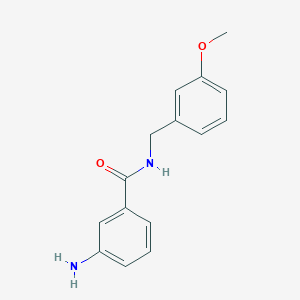

![[4-(3-Fluoro-4-methoxyphenyl)phenyl]methanamine](/img/structure/B1400823.png)
